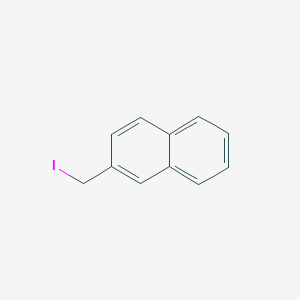

2-(Iodomethyl)naphthalene

Description

Contextualization within Halogenated Naphthalene (B1677914) Chemistry

Halogenated naphthalenes are a class of organic compounds characterized by a naphthalene core substituted with one or more halogen atoms. scbt.comresearchgate.net These compounds are of great interest in synthetic organic chemistry due to the carbon-halogen bond, which serves as a reactive site for a wide array of chemical transformations. scbt.comdergipark.org.tr The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the reactivity of the molecule. scbt.com

2-(Iodomethyl)naphthalene belongs to a specific subset of halogenated naphthalenes where the halogen is part of a methyl group attached to the naphthalene ring. The presence of an iodine atom in the methyl group makes the carbon-iodine bond particularly susceptible to cleavage, rendering the compound a potent alkylating agent and a versatile precursor for various functional group transformations. The iodomethyl group is generally more reactive than its chloromethyl and bromomethyl counterparts in nucleophilic substitution reactions. cymitquimica.comresearchgate.netchemicalbook.com This enhanced reactivity is a key factor in its utility in organic synthesis.

Significance as a Research Substrate and Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile substrate and intermediate. scbt.comnih.gov Its reactivity allows for the introduction of the naphthylmethyl moiety into a wide range of molecules, forming the basis for the synthesis of more complex structures. dergipark.org.tr

One of the most common applications of this compound is in nucleophilic substitution reactions. The iodomethyl group readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reactivity is fundamental to the construction of diverse molecular architectures.

Furthermore, this compound can participate in coupling reactions, often catalyzed by transition metals like palladium. nih.gov These reactions enable the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. For instance, it can be used in the synthesis of various naphthalene derivatives. acs.org

The transformation of the iodomethyl group into other functional groups further highlights its importance as an intermediate. For example, oxidation of the iodomethyl group can yield the corresponding aldehyde, 2-naphthaldehyde, a valuable building block in its own right. researchgate.net

The table below summarizes some key properties of this compound and related compounds, providing a comparative overview of their chemical characteristics.

| Property | This compound | 1-(Iodomethyl)naphthalene | 2-(Chloromethyl)naphthalene (B1583795) | 2-(Bromomethyl)naphthalene (B188764) |

| Molecular Formula | C11H9I chemicalbook.com | C11H9I nih.gov | C11H9Cl cymitquimica.comnist.gov | C11H9Br |

| Molecular Weight | 268.09 g/mol chemicalbook.com | 268.09 g/mol nih.gov | 176.64 g/mol cymitquimica.comfishersci.at | 221.09 g/mol sigmaaldrich.com |

| CAS Number | 24515-49-9 chemicalbook.com | 24471-54-3 nih.gov | 2506-41-4 cymitquimica.comnist.gov | 939-26-4 sigmaaldrich.com |

| Physical State | Solid | Not specified | Colorless to pale yellow liquid or solid cymitquimica.com | White to cream solid chemicalbook.com |

| Melting Point | Not specified | Not specified | 47°C to 50°C fishersci.at | 51-54°C chemicalbook.comsigmaaldrich.com |

| Boiling Point | Not specified | Not specified | Not specified | 213°C at 100 mmHg chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents | Not specified | Soluble in organic solvents like ethanol (B145695) and ether; low solubility in water cymitquimica.com | Soluble in chloroform; reacts with water chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAPOKBVGBEDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376697 | |

| Record name | 2-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24515-49-9 | |

| Record name | 2-(iodomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Iodomethyl Naphthalene

Nucleophilic Substitution Reactions

2-(Iodomethyl)naphthalene readily undergoes nucleophilic substitution reactions where the iodide ion, an excellent leaving group, is displaced by a nucleophile. The reaction can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, depending on the reaction conditions. patsnap.commasterorganicchemistry.com

The SN2 mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com This pathway involves a single step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. siue.edu Given that this compound is a primary halide, steric hindrance is minimal, making the SN2 pathway highly accessible. libretexts.orgsiue.edu

Conversely, the SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. patsnap.comsiue.edu This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. libretexts.orgyoutube.com The 2-(naphthyl)methyl carbocation intermediate is resonance-stabilized by the naphthalene (B1677914) ring system, making the SN1 pathway plausible under appropriate conditions. libretexts.org

Common nucleophiles used in reactions with this compound include alkoxides, cyanides, and amines to form ethers, nitriles, and substituted amines, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Probable Dominant Mechanism |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium Ethoxide | Ether (2-(Ethoxymethyl)naphthalene) | SN2 |

| Cyanide (CN⁻) | Sodium Cyanide | Nitrile (2-Naphthylacetonitrile) | SN2 |

| Amine (R₂NH) | Diethylamine | Tertiary Amine | SN2 |

Radical Reactions and Photochemistry

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically upon exposure to heat or ultraviolet (UV) light, initiating radical reactions and photochemical transformations.

The photosolvolysis of this compound in solvents like methanol (B129727) has been investigated to elucidate the underlying mechanism. Irradiation of this compound in methanol primarily yields 2-(methoxymethyl)naphthalene. acs.org Laser spectrophotometric analysis has revealed that this product is formed through a secondary reaction involving photogenerated iodine atoms and the starting material, this compound, rather than a direct solvolysis of a photogenerated carbocation. acs.org The process involves the initial homolytic cleavage of the C-I bond to form a 2-naphthylmethyl radical and an iodine atom.

The proposed mechanism involves the following key steps:

Photodissociation: C₁₀H₇CH₂I + hν → C₁₀H₇CH₂• + I•

Secondary Reaction: The photogenerated iodine atom reacts with the starting iodide, leading to the formation of the final ether product. acs.org

This radical-based pathway distinguishes the photosolvolysis from typical ground-state solvolysis reactions that proceed via ionic intermediates.

Upon photochemical excitation, naphthalene derivatives can undergo rearrangements. Studies on the analogous compound, 2-(bromomethyl)naphthalene (B188764), have provided evidence for the formation of a photo-rearranged isomer in solution. acs.org Similar reactivity is anticipated for this compound.

One notable transformation is a photo-Claisen type rearrangement. For instance, related naphthalene derivatives have been observed to generate rearranged radical intermediates, such as the 2-(1-methoxycarbonylnaphthyl)methyl radical, via photochemical processes. acs.orgacs.org This suggests that irradiation can induce migration of the iodomethyl group or its subsequent radical fragments to other positions on the naphthalene ring. Sequential photocycloaddition-rearrangement reactions are also a known pathway for bichromophoric systems involving naphthalene, where an initial [2+2] photocycloaddition is followed by a skeletal rearrangement to yield complex products. nih.gov

Metal-Catalyzed Reactions

This compound can participate in a variety of metal-catalyzed reactions, most notably those involving palladium. While many palladium-catalyzed cross-coupling reactions target aryl halides, the benzylic-like halide in this compound offers unique reactivity. nih.govnih.gov

A significant transformation is the palladium-catalyzed nucleophilic dearomatization. nih.gov In this process, chloromethyl naphthalene derivatives, and by extension iodo-analogs, react with nucleophiles in the presence of a palladium catalyst to form ortho- or para-substituted non-aromatic carbocycles. The reaction proceeds through the formation of a key η³-benzylpalladium intermediate, which is then attacked by the nucleophile to yield the dearomatized product. This strategy represents an unconventional approach to functionalizing the naphthalene core by transforming it from an aromatic to a non-aromatic ring system. nih.gov

Table 2: Palladium-Catalyzed Dearomatization

| Starting Material | Catalyst | Nucleophile | Product Type |

|---|---|---|---|

| 2-(Chloromethyl)naphthalene (B1583795) | Pd(PPh₃)₄ | Malonate ester | Dearomatized carbocycle |

Dehalogenation and Homocoupling Reactions

The iodomethyl group can be readily removed or coupled through reductive processes.

Dehalogenation involves the complete removal of the iodine atom and its replacement with a hydrogen atom, converting this compound to 2-methylnaphthalene (B46627). This can be achieved using various reducing agents, including:

Catalytic hydrogenation (e.g., H₂, Pd/C).

Dissolving metal reductions.

Radical-based reducing agents like tributyltin hydride (Bu₃SnH).

Homocoupling is a reaction where two molecules of this compound are joined at the methylene (B1212753) carbon to form 1,2-bis(2-naphthyl)ethane. This reductive coupling can be promoted by various metals or metal catalyst systems. For instance, palladium/copper-catalyzed systems have been shown to be effective for the homocoupling of related iodinated naphthalene derivatives, suggesting their applicability for this transformation. researchgate.net

Cyclization Reactions Involving Iodomethyl Naphthalenes

The high reactivity of the iodomethyl group makes this compound a valuable building block for the synthesis of larger cyclic structures, such as cyclophanes and other macrocycles.

In a typical approach, this compound can be reacted with a difunctional nucleophile in a high-dilution Williamson ether synthesis-type reaction. For example, reaction with a diol (e.g., hydroquinone) or a dithiol under basic conditions can lead to the formation of macrocycles where two naphthalene units are bridged by linker chains.

Furthermore, palladium-catalyzed intramolecular reactions can be employed to form cyclic structures. Strategies such as the intramolecular hydrofunctionalization of alkenes, where a tethered alkene nucleophilically attacks the carbon bearing the halogen, can be used to construct five- or six-membered rings fused to the naphthalene system. rsc.org These reactions often proceed with high selectivity, dictated by the catalyst and the substrate's geometry.

Derivatives and Analogues: Synthesis and Reactivity

Synthesis of Substituted 2-(Iodomethyl)naphthalene Derivatives

The synthesis of this compound and its substituted derivatives is not commonly achieved through direct iodination of a substituted 2-methylnaphthalene (B46627) due to the harsh conditions and lack of selectivity of radical iodination. A more effective and widely adopted strategy involves a two-step process: the introduction of a more stable halogen, such as bromine or chlorine, followed by a halogen exchange reaction.

A primary route begins with the radical bromination of a substituted 2-methylnaphthalene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azo-bis-isobutyronitrile (AIBN). This reaction selectively brominates the methyl group to afford the corresponding 2-(bromomethyl)naphthalene (B188764) derivative.

Subsequently, the 2-(bromomethyl)naphthalene derivative is converted to the desired this compound derivative via the Finkelstein reaction . wikipedia.orgadichemistry.com This classic SN2 reaction involves treating the alkyl bromide (or chloride) with an excess of sodium iodide (NaI) in a suitable solvent, typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide (or chloride) in acetone, effectively removing it from the equilibrium. wikipedia.orgadichemistry.com Benzylic halides, such as 2-(halomethyl)naphthalenes, are particularly good substrates for this reaction due to the stability of the benzylic carbocation-like transition state. adichemistry.com

Alternatively, 2-(hydroxymethyl)naphthalene derivatives can be converted to this compound derivatives, although this is less common than the Finkelstein approach.

Table 1: Synthesis of this compound via Halogen Exchange

| Starting Material | Reagents | Product | Typical Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Bromomethyl)naphthalene | NaI, Acetone | This compound | High | wikipedia.orgadichemistry.com |

| 2-(Chloromethyl)naphthalene (B1583795) | NaI, Acetone | This compound | High | wikipedia.orgadichemistry.com |

Reactivity of Bis(halomethyl)naphthalenes

Bis(halomethyl)naphthalenes are important precursors for the synthesis of acenaphthenes and other peri-fused cyclic systems. Their reactivity is largely dictated by the proximity of the two halomethyl groups, particularly in 1,8-disubstituted isomers.

The photochemical reactivity of 1,8-bis(halomethyl)naphthalenes has been studied in detail. Upon irradiation with UV light, these compounds undergo a cyclization reaction to form acenaphthene (B1664957). This reaction proceeds through a two-photon process involving a monoradical intermediate. prepchem.com The initial step is the homolytic cleavage of one carbon-halogen bond to generate a naphthylmethyl radical. Subsequent absorption of a second photon by this intermediate leads to the cleavage of the second carbon-halogen bond and subsequent ring closure to yield the stable acenaphthene structure.

The efficiency of this photochemical cyclization is dependent on the halogen present. For instance, the laser photolysis of 1,8-bis(bromomethyl)naphthalene (B51720) and 1,8-bis(chloromethyl)naphthalene (B50593) shows that the yield of acenaphthene is influenced by the laser wavelength and the nature of the halogen. prepchem.com

Table 2: Photochemical Cyclization of 1,8-Bis(halomethyl)naphthalenes

| Reactant | Condition | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| 1,8-Bis(bromomethyl)naphthalene | Laser Photolysis (e.g., XeCl, KrF, ArF lasers) | Acenaphthene | Naphthylmethyl monoradical | prepchem.com |

| 1,8-Bis(chloromethyl)naphthalene | Laser Photolysis (e.g., XeCl, KrF, ArF lasers) | Acenaphthene | Naphthylmethyl monoradical | prepchem.com |

Naphthalene (B1677914) Derivatives with Varied Halogen Substitutions

The synthesis of naphthalene derivatives with different halogen substitutions, both on the aromatic ring and on the methyl substituent, allows for a diverse range of chemical transformations. The choice of halogen (F, Cl, Br, I) on the methyl group influences its reactivity as a leaving group in nucleophilic substitution reactions, following the general trend I > Br > Cl > F.

As discussed in section 4.1, the most convenient way to introduce an iodo- group onto the methyl substituent is via the Finkelstein reaction starting from the corresponding bromo- or chloro- derivative. wikipedia.orgadichemistry.com The synthesis of 2-(bromomethyl)naphthalene is typically achieved by the radical bromination of 2-methylnaphthalene with N-bromosuccinimide (NBS). prepchem.com

For halogen substitutions on the naphthalene ring itself, standard electrophilic aromatic substitution reactions can be employed, although regioselectivity can be an issue. researchgate.net More specific substitution patterns can be achieved through multi-step synthetic sequences. For example, an efficient, transition-metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been developed starting from naphthalene. This method involves a sequence of Birch reduction, dichlorocarbene (B158193) addition to form a cyclopropane (B1198618) ring, and subsequent ring-opening with bromine (Br₂) to install both the ring and the methyl bromine atoms with high regioselectivity. researchgate.netdergipark.org.tr

Table 3: Synthetic Routes to Naphthalene Derivatives with Varied Halogenation

| Target Compound | Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 2-(Bromomethyl)naphthalene | 2-Methylnaphthalene | N-Bromosuccinimide, AIBN | Radical Bromination | prepchem.com |

| This compound | 2-(Bromomethyl)naphthalene | Sodium Iodide, Acetone | Finkelstein Reaction (SN2) | wikipedia.orgadichemistry.com |

| 2-Bromo-3-(bromomethyl)naphthalene | Naphthalene | Li/NH₃, CHCl₃/t-BuOK, Br₂ | Multi-step sequence | researchgate.netdergipark.org.tr |

| 1,4-Bis(chloromethyl)naphthalene | Naphthalene | Paraformaldehyde, HCl, H₃PO₄, Acetic Acid | Chloromethylation | researchgate.net |

Structural Modifications of the Naphthalene Core

Modifying the naphthalene core of this compound analogues allows for the synthesis of a vast array of compounds with tailored properties. These modifications can be introduced either before or after the formation of the halomethyl group.

One powerful strategy for creating substituted naphthalenes is through directed C-H functionalization. researchgate.net By installing a directing group at a specific position on the naphthalene ring, it is possible to selectively introduce new functional groups at adjacent or peri positions. This approach offers high regioselectivity, which can be difficult to achieve with classical electrophilic substitution reactions. researchgate.net

Another versatile approach involves the construction of the substituted naphthalene ring system from acyclic or monocyclic precursors. Aldol condensation reactions to form benzylidene tetralones, which are then converted in a three-step sequence to highly substituted dimethoxybenzylnaphthalenes, provides a flexible route to naphthalenes with diverse substitution patterns. nih.gov Furthermore, the development of methods for the synthesis of substituted naphthalenes via nitrogen-to-carbon transmutation of isoquinolines offers a novel pathway to access complex naphthalene derivatives. researchgate.net These strategies allow for the incorporation of a wide range of substituents, including alkyl, aryl, ether, and thioether groups, onto the naphthalene skeleton. Once the desired substituted naphthalene core is synthesized, the iodomethyl group can be introduced using the methods described in section 4.1.

Spectroscopic Characterization Techniques in 2 Iodomethyl Naphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(Iodomethyl)naphthalene, ¹H NMR and ¹³C NMR are the most utilized NMR methods.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the protons of the naphthalene (B1677914) ring system and the iodomethyl group.

The aromatic protons of the naphthalene core typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the position of the iodomethyl substituent and the coupling between adjacent protons. The protons on the substituted ring will exhibit different chemical shifts compared to those on the unsubstituted ring.

A key diagnostic signal in the ¹H NMR spectrum of this compound is the singlet corresponding to the methylene (B1212753) protons (-CH₂I). Due to the electronegativity of the iodine atom, these protons are deshielded and are expected to resonate at approximately 4.5-5.0 ppm. The integration of this signal should correspond to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy, as direct experimental data is not widely available.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H (aromatic) | 7.0 - 8.0 | Multiplet |

| -CH₂I (iodomethyl) | 4.5 - 5.0 | Singlet |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to display eleven distinct signals, corresponding to the ten carbon atoms of the naphthalene ring and the one carbon of the iodomethyl group.

The carbon atoms of the naphthalene ring typically resonate in the range of 120-140 ppm. The chemical shifts are influenced by the substitution pattern. The carbon atom directly attached to the iodomethyl group will have a distinct chemical shift.

The most upfield signal in the spectrum will be that of the iodomethyl carbon (-CH₂I). The attachment to the iodine atom causes a significant upfield shift compared to a typical alkyl carbon, with an expected chemical shift in the range of 5-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy, as direct experimental data is not widely available.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Naphthalene-C (aromatic) | 120 - 140 |

| -CH₂I (iodomethyl) | 5 - 15 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3050-3100 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will appear in the 1500-1600 cm⁻¹ region. The C-I stretching vibration, a key indicator of the iodomethyl group, is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy can also be used to identify these vibrational modes. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Table 3: Key Predicted IR and Raman Vibrational Frequencies for this compound (Note: These are predicted values based on analogous compounds and general principles of vibrational spectroscopy, as direct experimental data is not widely available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| C-I Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands. For naphthalene itself, characteristic absorption maxima are observed around 220 nm, 275 nm, and 312 nm. The substitution of an iodomethyl group onto the naphthalene ring is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the electronic effects of the substituent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₉I, approximately 268.09 g/mol ).

A characteristic fragmentation pattern would involve the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical (I•), leading to a prominent peak at m/z 141, corresponding to the naphthylmethyl cation (C₁₁H₉⁺). This fragment is expected to be the base peak in the spectrum due to the stability of the resulting carbocation. Another significant fragment could arise from the loss of the entire iodomethyl group, resulting in a naphthalene cation at m/z 128. A peak corresponding to the iodine cation (I⁺) at m/z 127 may also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description |

| 268 | [C₁₁H₉I]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation (Loss of I•) |

| 128 | [C₁₀H₈]⁺ | Naphthalene cation (Loss of •CH₂I) |

| 127 | [I]⁺ | Iodine cation |

X-ray Crystallography for Structural Elucidation

Computational and Theoretical Investigations of 2 Iodomethyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For 2-(Iodomethyl)naphthalene, DFT calculations can predict a range of important characteristics. Typically, these calculations employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide reliable results for geometry, vibrational frequencies, and electronic properties niscpr.res.insamipubco.comopenscienceonline.com.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization researchgate.net. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(2) | C(11) | - | ~1.51 Å |

| Bond Length | C(11) | I | - | ~2.14 Å |

| Bond Angle | C(1) | C(2) | C(11) | ~121° |

| Bond Angle | C(3) | C(2) | C(11) | ~120° |

| Bond Angle | C(2) | C(11) | I | ~110° |

| Dihedral Angle | C(3) | C(2) | C(11) | I |

Note: These values are illustrative and based on typical DFT results for related molecules.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational spectrum (Infrared and Raman) of the molecule niscpr.res.innih.gov. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C ring stretching, or movements of the iodomethyl group niscpr.res.in.

The vibrational spectrum of this compound would be characterized by the modes of the naphthalene (B1677914) core and additional modes from the iodomethyl substituent. For the naphthalene moiety, characteristic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and C-C stretching vibrations of the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. The CH₂ group introduces symmetric and asymmetric stretching modes, while the C-I bond has a characteristic stretching frequency at a much lower wavenumber, typically in the range of 500-600 cm⁻¹, due to the heavy iodine atom.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3050 - 3100 | Aromatic C-H stretching |

| ν(CH₂) | 2950 - 3000 | CH₂ asymmetric/symmetric stretching |

| ν(C=C) | 1500 - 1620 | Aromatic ring C=C stretching |

| δ(CH₂) | 1400 - 1450 | CH₂ scissoring |

| ν(C-I) | 500 - 600 | C-I stretching |

Note: These frequencies are illustrative. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data nih.gov.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals samipubco.com.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity, kinetic stability, and optical properties samipubco.com. A smaller gap generally implies higher reactivity.

For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the naphthalene ring system. The introduction of the iodomethyl group can influence the energies of these orbitals. The HOMO-LUMO gap for naphthalene itself is calculated to be around 4.75 eV using DFT samipubco.com. Substitution can alter this gap; for instance, electron-donating or withdrawing groups can decrease its value researchgate.net.

Interactive Data Table: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These values are estimations based on calculations for naphthalene and its derivatives samipubco.com.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are another class of quantum chemistry calculations that solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, though at a significantly greater computational expense niscpr.res.in. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation is critical. While no specific ab initio studies on this compound were found, such calculations would provide a more rigorous description of its electronic structure and properties compared to standard DFT methods.

Reaction Mechanism Modeling and Energy Profiles

Theoretical chemistry can be used to model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. This provides a detailed understanding of reaction pathways and kinetics nih.govnih.gov. For this compound, a key reaction of interest would be nucleophilic substitution at the methylene (B1212753) carbon, where the iodide ion acts as a good leaving group.

Computational modeling of such a reaction would involve:

Optimizing the geometries of the reactants (this compound and a nucleophile).

Locating the transition state structure for the substitution reaction.

Optimizing the geometries of the products.

Studies on the oxidation of naphthalene, for example, have successfully used DFT to map out complex reaction pathways involving radical intermediates nih.govnih.gov. A similar approach could be applied to understand the reactivity of the iodomethyl group in various chemical environments.

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules researchgate.netnih.gov.

The key NLO properties are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These tensors describe how the molecular dipole moment changes in the presence of an external electric field. For a molecule to have a non-zero first hyperpolarizability (β), it must lack a center of inversion. While naphthalene itself is centrosymmetric and thus has a β of zero, the substitution at the 2-position with an iodomethyl group breaks this symmetry, potentially leading to NLO activity.

Theoretical calculations can determine the components of these tensors, allowing for the prediction of a material's potential for NLO applications nih.gov. The magnitude of the NLO response is often related to intramolecular charge transfer, which can be enhanced by appropriate donor and acceptor substituents on the aromatic system.

Molecular Electrostatic Potential (MEP) Analysis

A thorough review of scientific literature did not yield specific computational studies on the Molecular Electrostatic Potential (MEP) of this compound. Therefore, the presentation of detailed research findings and specific data tables for this compound is not possible at this time.

However, to provide a contextual understanding, this section will outline the principles of MEP analysis and offer a theoretical perspective on the expected electrostatic potential distribution for this compound based on the known electronic effects of its constituent functional groups.

Theoretical Framework of MEP Analysis

Molecular Electrostatic Potential is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of a molecule, with different colors representing varying potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons.

Blue denotes regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green represents areas of neutral or near-zero potential.

Expected MEP Characteristics of this compound

The MEP of this compound would be primarily influenced by the aromatic naphthalene core and the attached iodomethyl (-CH₂I) group.

Naphthalene Core: The π-electron cloud of the naphthalene ring system is expected to be a region of negative electrostatic potential, making it susceptible to electrophilic attack. The distribution of this negative potential would likely be non-uniform due to the influence of the substituent.

Iodomethyl Group: The iodine atom is a large and polarizable halogen. Due to the electronegativity difference between iodine and carbon, the iodine atom would draw electron density away from the methylene (-CH₂) group, creating a region of positive potential around the methylene protons and a region of negative potential around the iodine atom. This polarization would make the methylene carbon an electrophilic center and the iodine atom a potential site for interactions with electrophiles or a Lewis acid.

The interplay of these electronic effects would result in a complex MEP map for this compound. A hypothetical representation of the key electrostatic features is summarized in the table below.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Naphthalene Ring (π-system) | Negative (Red/Yellow) | Susceptible to electrophilic attack |

| Iodine Atom | Negative (Red/Yellow) | Potential for halogen bonding and interaction with electrophiles |

| Methylene Protons (-CH₂) | Positive (Blue/Green) | Potential for weak hydrogen bonding |

| Methylene Carbon (-CH₂) | Slightly Positive (Green/Blue) | Susceptible to nucleophilic attack |

It is important to emphasize that the above descriptions and table are based on established principles of electronic effects in organic molecules and serve as a theoretical projection. A definitive MEP analysis would require specific quantum chemical calculations for this compound.

Applications of 2 Iodomethyl Naphthalene in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The rigid and planar structure of the naphthalene (B1677914) moiety, combined with the reactive handle of the iodomethyl group, makes 2-(Iodomethyl)naphthalene an ideal starting material for the construction of intricate molecular architectures. The naphthalene unit can be further functionalized, allowing for the synthesis of a diverse array of polysubstituted derivatives with tailored properties. nih.gov

Precursors for Pharmaceutical Intermediates

The naphthalene scaffold is a common motif in many biologically active compounds and approved drugs. units.it While direct synthesis routes for all naphthalene-based drugs using this compound are not always the primary method, its potential as a precursor for key intermediates is significant. For instance, in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, various synthetic strategies have been developed, some of which involve intermediates that could conceptually be derived from 2-(halomethyl)naphthalene derivatives. drugfuture.comresearchgate.netchemicalbook.comgoogle.comnih.gov The core structure of Nabumetone, 4-(6-methoxy-2-naphthyl)butan-2-one, highlights the importance of functionalized naphthalene precursors in pharmaceutical synthesis.

| Drug/Intermediate | Therapeutic Class | Synthetic Precursor (Conceptual) |

| Nabumetone | NSAID | 2-(Halomethyl)-6-methoxynaphthalene |

Synthons for Agrochemical Compounds

The development of novel agrochemicals often relies on the synthesis of molecules with specific biological activities and environmental profiles. Naphthalene derivatives have found applications in this field due to their diverse chemical properties. researchgate.net While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in readily available literature, its reactivity makes it a plausible synthon. The introduction of the 2-naphthylmethyl moiety can influence the lipophilicity and steric bulk of a molecule, properties that are critical for the efficacy and selectivity of pesticides and herbicides. The general reactivity of alkylating agents in agrochemical synthesis suggests that this compound could be employed in the alkylation of phenols, thiols, and amines to produce active agrochemical compounds.

Building Blocks in Materials Science (e.g., Polymers, Functional Materials)

The unique optical and electronic properties of the naphthalene ring make it an attractive component for advanced materials. nih.gov this compound serves as a valuable building block for the synthesis of naphthalene-containing polymers and functional materials.

One key application is in the synthesis of polyethers . Through reactions like the Williamson ether synthesis, this compound can be reacted with diols to introduce the naphthylmethyl group into the polymer backbone. drugfuture.comrsc.org This incorporation can enhance the thermal stability, refractive index, and fluorescence properties of the resulting polyethers. rsc.org

In the realm of functional materials , this compound can be used for the surface modification of various substrates. nih.govnih.govtianswax.comsemanticscholar.org By grafting the 2-naphthylmethyl group onto a surface, its properties, such as hydrophobicity and luminescence, can be tailored for specific applications, including the development of sensors and optoelectronic devices. The sodium-naphthalene solution replacement method is a known technique for modifying surfaces, highlighting the reactivity of naphthalene derivatives in this context. semanticscholar.org

Furthermore, naphthalene-based polymers have been synthesized for various applications, including as catalytic supports. researchgate.net The functionalization of polymers with naphthalene units can create materials with enhanced porosity and specific catalytic activities.

| Material Type | Synthetic Application of this compound | Potential Properties |

| Polyethers | Monomer in Williamson ether synthesis | Enhanced thermal stability, high refractive index, fluorescence |

| Functional Surfaces | Grafting agent for surface modification | Tunable hydrophobicity, luminescence |

| Catalytic Supports | Incorporation into polymer backbones | Increased porosity, specific catalytic activity |

Reagents for Introducing Iodomethyl Functionalities

The primary utility of this compound lies in its ability to act as an efficient reagent for introducing the 2-naphthylmethyl group into a wide range of molecules. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile alkylation of various nucleophiles, including alcohols, phenols, amines, and thiols.

This process, often referred to as iodomethylation , is a fundamental transformation in organic synthesis. nih.gov The use of this compound provides a direct route to attach the bulky and electronically distinct 2-naphthylmethyl moiety, which can be used to alter the steric and electronic properties of a target molecule. This is particularly useful in the synthesis of complex organic molecules where precise control over the molecular architecture is required. The alkylation of aromatic nitrogen heterocycles is another area where this reagent can be applied. matrix-fine-chemicals.com

Role in the Synthesis of Naphthalene-Based Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions. The naphthalene unit is a popular building block in this field due to its planar structure, which facilitates π-π stacking interactions, a key driving force in the formation of supramolecular assemblies.

This compound can be utilized as a starting material to synthesize more complex naphthalene derivatives that are designed to self-assemble into larger structures. For example, it can be used to synthesize amphiphilic naphthalene derivatives. By reacting this compound with a hydrophilic head group, a molecule with both hydrophobic (the naphthalene tail) and hydrophilic regions can be created. These amphiphiles can then self-assemble in solution to form micelles, vesicles, or other nanostructures. semanticscholar.org

Furthermore, this compound can be a precursor for the synthesis of larger, pre-organized host molecules such as calixarenes and crown ethers that incorporate the naphthalene unit. chemicalbook.com These macrocyclic compounds can act as receptors for smaller guest molecules, forming host-guest complexes with applications in sensing, catalysis, and drug delivery. The synthesis of these complex structures often involves multi-step sequences where the initial functionalization of the naphthalene core is a critical step.

| Supramolecular Structure | Role of this compound | Key Interactions |

| Amphiphilic Assemblies | Precursor for amphiphilic naphthalene derivatives | Hydrophobic interactions, π-π stacking |

| Naphthalene-based Calixarenes | Building block for macrocyclic synthesis | Host-guest interactions, π-π stacking |

| Naphthalene-containing Crown Ethers | Precursor for macrocyclic synthesis | Ion-dipole interactions, π-π stacking |

Q & A

Q. Q1. What are the established methods for synthesizing 2-(Iodomethyl)naphthalene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or halogenation reactions. For example, methylnaphthalene derivatives can undergo iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), catalyst selection (e.g., Lewis acids like FeCl₃), and reaction duration. Characterization via GC-MS (retention indices and fragmentation patterns) and IR spectroscopy (C-I stretching at ~500 cm⁻¹) is critical for confirming purity .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (EI-MS): Identifies molecular ion peaks (e.g., m/z 272 for C₁₁H₁₀I) and fragmentation patterns (loss of I• or CH₂I groups).

- IR Spectroscopy: Detects C-I bonds (~500 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

- Gas Chromatography (GC): Retention indices (e.g., 1450–1500 on DB-5 columns) help differentiate isomers .

Cross-validation with NMR (¹³C for methyl-iodine coupling) is recommended but requires deuterated solvents to avoid interference .

Q. Q3. How is the acute toxicity of this compound assessed in preclinical models?

Methodological Answer: Standard protocols follow OECD guidelines:

- Inhalation Studies: Rats are exposed to aerosolized compound (0.1–10 mg/m³) for 4–6 hours, monitoring respiratory distress and histopathological changes in nasal epithelia.

- Dermal Toxicity: Rabbit skin patches (24–72 hours) assess irritation scores (erythema, edema) and systemic absorption via plasma iodine levels.

Data extraction templates (Table C-2 in ) standardize endpoints like LD₅₀ and NOAEL, while risk-of-bias assessments (Table C-7) ensure study validity .

Advanced Research Questions

Q. Q4. How do computational models predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include:

- Electrophilicity Index (ω): Predicts iodine’s leaving-group ability.

- HOMO-LUMO Gaps: Correlate with stability under catalytic conditions (e.g., Pd(PPh₃)₄).

Experimental validation via kinetic studies (Arrhenius plots) and Hammett substituent constants resolves discrepancies between predicted and observed yields .

Q. Q5. How can contradictory data in toxicological studies on this compound be resolved?

Methodological Answer: Contradictions often arise from interspecies variability (e.g., murine vs. primate CYP450 metabolism) or exposure route differences (oral vs. inhalation). Systematic approaches include:

Q. Q6. What strategies improve the environmental fate modeling of this compound?

Methodological Answer:

- QSPR Models: Relate logP (measured via shake-flask HPLC) to biodegradation half-lives in soil.

- Trojan Horse Effects: Track iodine release using isotopic labeling (¹²⁹I) and ICP-MS in aquatic microcosms.

Integration with ATSDR’s literature screening framework (Figure B-1) ensures data robustness by excluding low-confidence studies (e.g., non-peer-reviewed or biased sampling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.